molecular formula C24H21N3O6S B2701288 (2Z)-N-(3,5-dimethoxyphenyl)-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide CAS No. 902298-26-4

(2Z)-N-(3,5-dimethoxyphenyl)-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide

Cat. No.: B2701288
CAS No.: 902298-26-4
M. Wt: 479.51
InChI Key: VELRAPFKVLZITR-LCUIJRPUSA-N
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Description

This compound is a derivative of chromene, a chemical compound consisting of a benzene ring fused to a heterocyclic pyran ring. It also contains phenylsulfonyl and dimethoxyphenyl groups .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized by combining phenylsulfonyl derivatives with other compounds . For example, blue thermally activated delayed fluorescence molecules based on bis(phenylsulfonyl)benzene were synthesized by combining 3,6-di-tert-butylcarbazole with 1,4-bis(phenylsulfonyl)benzene and 1,3-bis(phenylsulfonyl)benzene .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the chromene ring and the various substituents. The phenylsulfonyl and dimethoxyphenyl groups would likely contribute to the overall structure .

Scientific Research Applications

Synthesis and Characterization of Polymers

Aromatic polyamides synthesized from ether-sulfone-dicarboxylic acids demonstrate significant solubility in polar solvents and show high thermal stability, with distinct glass transition temperatures recorded between 212–272°C. These polyamides offer potential in the development of materials with high thermal resistance and durability, applicable in various industrial contexts (Hsiao & Huang, 1997).

Anticancer and Antioxidant Agents

The synthesis of N-(substituted phenyl)-2-(7‑hydroxy-4-methyl-2H-chromen-2-ylidene)hydrazine-1-carboxamides utilizing ultrasound irradiation presents a green chemistry approach, yielding compounds with promising cytotoxic and antioxidant properties. This highlights potential therapeutic applications, particularly in targeting specific cancer cell lines and combating oxidative stress (Ali et al., 2021).

Chemosensor Development

The design of fluorescence chemosensors based on coumarin fluorophores demonstrates an innovative approach to detecting Cu2+ and H2PO4− ions with high sensitivity and selectivity. This research underlines the potential of such chemosensors in environmental monitoring and biomedical diagnostics, emphasizing the utility of (2Z)-N-(3,5-dimethoxyphenyl)-2-[(phenylsulfonyl)hydrazono]-2H-chromene-3-carboxamide derivatives in analytical chemistry (Meng et al., 2018).

Antimicrobial Applications

The synthesis of novel compounds incorporating the this compound moiety and their evaluation for antimicrobial activity showcase potential in developing new antimicrobial agents. Such research is pivotal in addressing the growing concern of antibiotic resistance, indicating a promising avenue for the discovery of new therapeutic agents (Darwish et al., 2014).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, properties, and potential applications. Given the properties of similar compounds, it could be of interest in the fields of medicinal chemistry or materials science .

Properties

IUPAC Name

(2Z)-2-(benzenesulfonylhydrazinylidene)-N-(3,5-dimethoxyphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O6S/c1-31-18-13-17(14-19(15-18)32-2)25-23(28)21-12-16-8-6-7-11-22(16)33-24(21)26-27-34(29,30)20-9-4-3-5-10-20/h3-15,27H,1-2H3,(H,25,28)/b26-24-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELRAPFKVLZITR-LCUIJRPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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